molecular formula C6H9F2N B13356121 (R)-1,1-Difluoro-5-azaspiro[2.4]heptane

(R)-1,1-Difluoro-5-azaspiro[2.4]heptane

Katalognummer: B13356121
Molekulargewicht: 133.14 g/mol
InChI-Schlüssel: AMKKJOJODSUMDI-RXMQYKEDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-1,1-Difluoro-5-azaspiro[24]heptane is a unique spirocyclic compound characterized by its distinctive structure, which includes a spiro junction between a cyclopropane and a piperidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-1,1-Difluoro-5-azaspiro[2.4]heptane typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under controlled conditions to form the spirocyclic structure. The reaction conditions often include the use of specific catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of ®-1,1-Difluoro-5-azaspiro[2.4]heptane may involve optimized synthetic routes that ensure high yield and purity. These methods often employ advanced techniques such as continuous flow synthesis and automated reaction monitoring to achieve efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

®-1,1-Difluoro-5-azaspiro[2.4]heptane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

®-1,1-Difluoro-5-azaspiro[2.4]heptane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of ®-1,1-Difluoro-5-azaspiro[2.4]heptane involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular mechanisms involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Spiro[3.3]heptane: Features a pair of cyclobutane rings sharing one carbon.

    Spiro[2.4]heptane: Includes cyclopropyl and cyclopentyl rings sharing one carbon.

    Spiro[cyclopropane-1,2’-steroids]: Contains a cyclopropane ring attached to a steroid framework.

Uniqueness

®-1,1-Difluoro-5-azaspiro[2.4]heptane is unique due to its specific spirocyclic structure and the presence of fluorine atoms, which impart distinct chemical properties and reactivity compared to other spirocyclic compounds.

This detailed article provides an overview of ®-1,1-Difluoro-5-azaspiro[24]heptane, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Eigenschaften

Molekularformel

C6H9F2N

Molekulargewicht

133.14 g/mol

IUPAC-Name

(3R)-2,2-difluoro-5-azaspiro[2.4]heptane

InChI

InChI=1S/C6H9F2N/c7-6(8)3-5(6)1-2-9-4-5/h9H,1-4H2/t5-/m1/s1

InChI-Schlüssel

AMKKJOJODSUMDI-RXMQYKEDSA-N

Isomerische SMILES

C1CNC[C@]12CC2(F)F

Kanonische SMILES

C1CNCC12CC2(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.